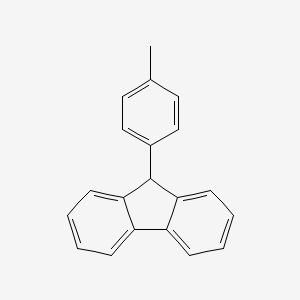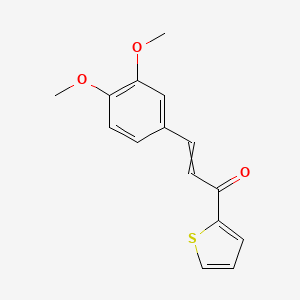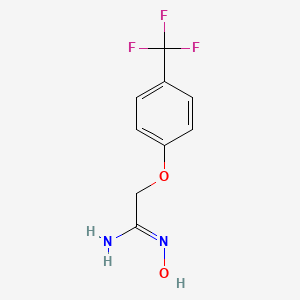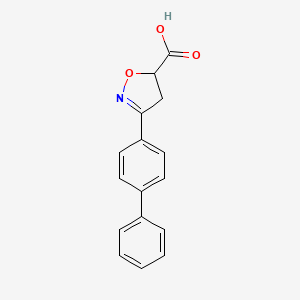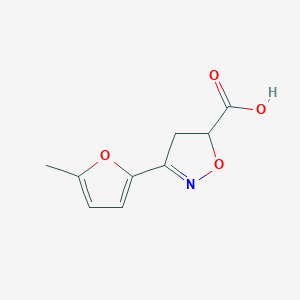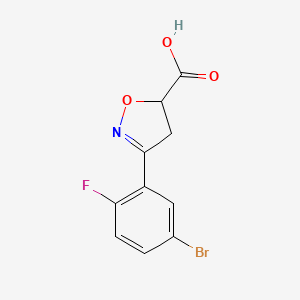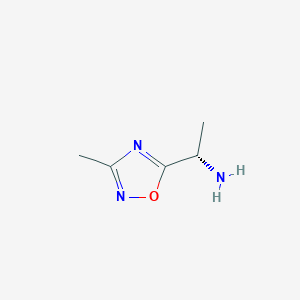
5-氯-1-(3-氯苯基)-3-乙基-1H-吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry and materials science due to their diverse biological activities and functional group compatibility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with a chlorophenyl group, an ethyl group, and a carbaldehyde group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the chlorophenyl and carbaldehyde groups could also influence the reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity could be influenced by the presence and position of the chlorophenyl, ethyl, and carbaldehyde groups .科学研究应用
合成和结构洞察
围绕 5-氯-1-(3-氯苯基)-3-乙基-1H-吡唑-4-甲醛的一个重要研究领域涉及其合成及其结构性质的探索。研究表明了各种合成方法,突出了该化合物作为有机化学中多功能中间体的潜力。例如,徐和石(2011 年)制备了新的吡唑衍生物,包括一种密切相关的化合物,以通过 X 射线衍射方法探索其晶体结构,揭示了分子取向和分子间相互作用的复杂细节 (徐和石,2011)。同样,Vilkauskaitė、Šačkus 和 Holzer(2011 年)在 Sonogashira 型反应中使用了 5-氯-1-苯基-1H-吡唑-4-甲醛,展示了该化合物在合成吡唑并 [4,3-c] 吡啶中的适用性,从而扩大了其在有机合成中的用途 (Vilkauskaitė 等,2011)。
化学改性和生物活性
进一步的研究深入探讨了核心吡唑结构的化学改性,以增强生物活性。哈利法、诺西尔和阿尔奥马尔(2017 年)参与了吡唑基取代的噻唑烷酮、噻唑和噻唑啉候选物的合成,说明了该化合物在为潜在治疗应用创造药效团连接方面的适应性 (哈利法等,2017)。这表明该化合物在产生具有潜在抗菌和抗癌特性的新分子中所扮演的角色。
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Similar compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This could potentially provide some insight into the compound’s mode of action.
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The success of sm cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This could potentially provide some insight into the compound’s pharmacokinetic properties.
Result of Action
Many bioactive aromatic compounds, including indole derivatives, have been found to possess various biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.
Action Environment
The success of sm cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by a variety of environmental factors.
安全和危害
未来方向
属性
IUPAC Name |
5-chloro-1-(3-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFIMAEYTWYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



